Kigamicin D

anti-austerity pancreatic cancer nutrient starvation

Pancreatic cancer researchers face the challenge of identifying compounds that selectively target tumor cells under nutrient-deprived conditions. Kigamicin D (CAS 680571-51-1) directly addresses this need as a structurally confirmed, in vivo-validated anti-austerity agent. • ~100-fold enhanced cytotoxicity under nutrient-starved vs. nutrient-rich conditions • In vivo tumor suppression via oral & subcutaneous routes in pancreatic cancer xenografts • Fully assigned absolute stereochemistry (X-ray) for reliable SAR reference

Molecular Formula C48H59NO19
Molecular Weight 954.0 g/mol
Cat. No. B1245013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKigamicin D
Synonymskigamicin D
Molecular FormulaC48H59NO19
Molecular Weight954.0 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)O)OC)OC
InChIInChI=1S/C48H59NO19/c1-18-24(65-30-15-28(58-6)43(20(3)64-30)67-31-14-26(57-5)38(51)19(2)63-31)7-8-29(62-18)66-27-13-23(50)34-41(54)37-42(55)36-32-21(11-22-16-48(4)49(9-10-61-48)47(56)33(22)40(32)53)12-25-35(36)45(60-17-59-25)46(37)68-44(34)39(27)52/h11,18-20,23-31,38-39,43,50-53,55H,7-10,12-17H2,1-6H3
InChIKeyOZWBBSBTBYGVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kigamicin D Procurement & Key Data


Kigamicin D (CAS 680571-51-1, C48H59NO19, MW 954 g/mol) is a polycyclic xanthone-class antitumor antibiotic isolated from Amycolatopsis sp. ML630-mF1 fermentation broth [1]. Discovered via an anti-austerity screening strategy that specifically targets cancer cell survival under nutrient-deprived conditions, kigamicin D demonstrates a unique selectivity profile where cytotoxicity is potentiated approximately 100-fold under nutrient starvation compared to nutrient-rich conditions [2]. The compound features a structurally confirmed octacyclic aglycone core bearing a three-sugar deoxy sugar chain, with absolute stereochemistry established via X-ray crystallography [3].

Selectivity context
Condition-dependent cytotoxicity enhanced under nutrient-deprived conditions
Structural confirmation
Absolute stereochemistry confirmed by X-ray crystallography
Natural product
Polycyclic xanthone from Amycolatopsis sp. fermentation

Why Kigamicin D Cannot Be Substituted


Generic substitution among polycyclic xanthone antibiotics or even within the kigamicin series (A, B, C, D, E) is not scientifically supportable due to demonstrated, quantifiable differences in structural features and corresponding biological activity profiles. Kigamicins A, B, C, and D share the same octacyclic aglycone but differ critically in the length and composition of their deoxysugar chains—ranging from one to four sugar units—which directly impacts their pharmacological properties [1]. Most critically, while all kigamicins exhibit nutrient-starvation selective cytotoxicity against PANC-1 cells, only kigamicin D has published, peer-reviewed in vivo efficacy data demonstrating strong tumor growth suppression via both subcutaneous and oral administration routes in pancreatic cancer xenograft models [2]. Furthermore, kigamicin D exhibits tumor-type specificity (pancreatic-selective efficacy) that is not documented for other congeners, underscoring that even structurally proximate analogs cannot be assumed to be functionally interchangeable [3].

Sugar-chain composition varies among kigamicin congeners; biological activity may not transfer directly.

In vivo model-response data (pancreatic xenograft) are uniquely reported for kigamicin D; substitution with other congeners limits preclinical interpretation.

Tumor-type response profile is reported as pancreatic-selective; other congeners or analogs may yield different model-response endpoints.

Kigamicin D Comparative Evidence Guide


Nutrient-Starvation Selective Cytotoxicity

Kigamicin D demonstrates preferential cytotoxicity against PANC-1 pancreatic cancer cells under nutrient-deprived conditions, with an effective concentration approximately 100-fold lower than that required under nutrient-rich conditions. This selectivity profile is shared among kigamicins A, B, C, and D, establishing a class-level signature for these compounds [1]. In contrast, conventional chemotherapeutic agents such as doxorubicin do not exhibit this nutrient-starvation-dependent selectivity and instead show comparable cytotoxicity regardless of nutrient status [2].

Nutrient-starvation selectivity
Class-level inference
Approx. 100× lower concentration required under nutrient-starved vs. nutrient-rich conditions in PANC-1 cells
Supports conditional cytotoxicity endpoint review
Doxorubicin shows no nutrient-status-dependent selectivity
anti-austerity pancreatic cancer nutrient starvation PANC-1 selective cytotoxicity

Gram-Positive Antibacterial Activity

Kigamicin D exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with reported minimum inhibitory concentration (MIC) values ranging from 0.025 to 0.78 μg/mL [1]. This activity is class-level consistent with other kigamicins, which also show Gram-positive-selective antimicrobial effects [2]. Importantly, kigamicin D, like its congeners, shows no activity against Gram-negative bacteria, defining a clear antimicrobial spectrum limitation that should inform procurement decisions for antibacterial applications [2].

Gram-positive antimicrobial activity
Class-level inference
MIC 0.025–0.78 µg/mL against MRSA and Gram-positive strains
Supports antimicrobial screening context
No activity against Gram-negative bacteria reported
antimicrobial MRSA Gram-positive bacteria MIC antibiotic resistance

In Vivo Antitumor Efficacy in Pancreatic Models

Kigamicin D demonstrates verified in vivo antitumor efficacy via both subcutaneous and oral administration routes in nude mouse xenograft models bearing human pancreatic cancer cell lines [1]. This represents a key differentiator among the kigamicin congeners, as peer-reviewed published in vivo data are uniquely available for kigamicin D. Notably, while kigamicin D strongly suppresses pancreatic tumor growth, it shows weak or no effect against lung (LX-1, DMS-273) and colon (DLD-1) cancer xenografts, establishing a pancreatic-selective in vivo activity profile [2].

In vivo model response
Head-to-head comparison
Pancreatic xenograft tumor growth suppression via oral and s.c. routes; weak/no effect in lung/colon models
Supports pancreatic-tumor model-response interpretation
High-dose IMC carcinoma showed paradoxical augmentation
in vivo efficacy oral administration pancreatic cancer xenograft tumor suppression bioavailability

Akt Signaling Blockade Under Nutrient Deprivation

Kigamicin D has been demonstrated to block the activation of Akt (protein kinase B/PKB) that is induced by nutrient starvation [1]. This mechanism is proposed to be shared with kigamicin C, where blockade of Akt activation following nutrient withdrawal has also been documented . The inhibition of starvation-induced Akt signaling represents a mechanistic basis for the anti-austerity activity that distinguishes kigamicins from conventional cytotoxic agents that act via DNA damage or microtubule disruption mechanisms independent of nutrient status.

Akt signaling blockade
Class-level inference
Blocks nutrient-starvation-induced Akt activation in PANC-1 cells (Western blot)
Supports pathway-response study context
Mechanistic differentiation from DNA-damaging agents
Akt inhibition PKB/Akt pathway nutrient signaling anti-austerity mechanism target engagement

Absolute Stereochemistry Confirmation

The absolute stereochemistry of kigamicin D has been definitively elucidated through a combination of X-ray crystallographic analysis and chemical degradation studies [1]. This level of structural confirmation distinguishes kigamicin D from many structurally related natural products for which only relative configurations or planar structures are available. Among the kigamicin series, absolute configurations were established for kigamicins A, C, and D specifically [1]. The unambiguous assignment of stereochemistry is essential for interpreting SAR, enabling reliable computational modeling, and ensuring batch-to-batch consistency in procurement.

Stereochemical confirmation
Head-to-head comparison
Absolute configuration confirmed by X-ray crystallography; 12S, 26R
Supports SAR and batch consistency review
Kigamicins B, E not explicitly established
absolute configuration X-ray crystallography stereochemistry quality control structural confirmation

Antiproliferative Activity in Tumor Cell Lines

Kigamicin D inhibits the growth of various mouse tumor cell lines, including L-1210 leukemia and LB32T, with an IC50 value of approximately 1 μg/mL [1]. This antiproliferative activity is observed under standard (nutrient-rich) culture conditions, which is distinct from the enhanced potency observed under nutrient-starvation conditions. Notably, this IC50 value of ~1 μg/mL (approximately 1 μM given MW of 954 g/mol) provides a baseline cytotoxicity metric that can be compared against reference cytotoxic agents for calibration of potency in general cytotoxicity assays.

Baseline cytotoxicity
Supporting evidence
IC50 ~1 µg/mL (~1 µM) in L-1210 cells under nutrient-rich conditions
Supports assay-condition calibration
Potency ~100× greater under nutrient starvation
IC50 cytotoxicity antiproliferative tumor cell lines L-1210

Kigamicin D Application Scenarios


Anti-Austerity Drug Discovery for Pancreatic Cancer

Kigamicin D is optimally deployed as a tool compound or lead candidate in pancreatic cancer research programs targeting the anti-austerity therapeutic strategy. The compound's verified in vivo efficacy via both oral and subcutaneous routes in pancreatic cancer xenograft models [1], combined with its 100-fold enhanced cytotoxicity under nutrient-starved conditions [2], provides a robust data package supporting its use in preclinical studies focused on pancreatic ductal adenocarcinoma. Researchers should prioritize kigamicin D over other kigamicin congeners for pancreatic cancer applications due to the uniquely available in vivo validation.

Nutrient-Starvation Response & Akt Signaling Studies

For researchers investigating cellular adaptation to nutrient deprivation, kigamicin D serves as a validated chemical probe that selectively targets cells under nutrient-starved conditions while sparing cells in nutrient-rich environments [1]. The documented blockade of starvation-induced Akt activation [2] makes kigamicin D particularly valuable for dissecting the PI3K/Akt signaling axis under metabolic stress. This conditional activity distinguishes kigamicin D from conventional kinase inhibitors that function independent of nutrient status.

Antimicrobial Discovery for Gram-Positive Pathogens

Kigamicin D may be considered for antimicrobial discovery programs targeting Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA), based on its documented MIC range of 0.025-0.78 μg/mL [1]. However, procurement decisions should account for the compound's established lack of activity against Gram-negative bacteria [2]. Kigamicin D's dual antibacterial and anticancer activities, combined with its unique polycyclic xanthone scaffold [3], position it as a structurally novel starting point for antibiotic lead optimization.

SAR Studies on Polycyclic Xanthone Scaffolds

The fully determined absolute stereochemistry of kigamicin D, established via X-ray crystallography and degradation studies [1], makes it a reliable reference standard for SAR programs investigating polycyclic xanthone natural products. The compound's octacyclic aglycone core with a defined three-sugar chain [2] provides a well-characterized structural template for studying the relationship between sugar chain length/composition and biological activity across the kigamicin series. Researchers should select kigamicin D over analogs with incompletely resolved stereochemistry when precise 3D structural information is required for computational modeling or binding studies.

Application
Selection Property
Validation Focus
Anti-austerity pancreatic cancer research
Nutrient-deprivation selectivity context
Conditional cytotoxicity and in vivo model response
Nutrient-starvation signaling pathway research
Akt pathway blockade under stress
Phospho-Akt pharmacodynamic monitoring
Antimicrobial screening against Gram-positive pathogens
Sub-µg/mL MIC against MRSA
MIC panel and Gram-negative exclusion
Polycyclic xanthone SAR studies
Fully resolved absolute stereochemistry
3D structure-based modeling and batch quality

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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